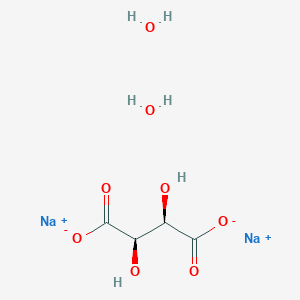

Tartrato de sodio dihidratado

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El tartrato de sodio dihidratado tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Se utiliza en tampones para aplicaciones de biología molecular y cultivo celular.

Medicina: Sirve como excipiente en formulaciones farmacéuticas.

Mecanismo De Acción

El tartrato de sodio dihidratado actúa principalmente como emulsionante y agente de control del pH. Su mecanismo de acción implica la estabilización de emulsiones mediante la reducción de la tensión superficial entre líquidos inmiscibles. En la titulación de Karl Fischer, reacciona con yodo y dióxido de azufre en presencia de agua para formar trióxido de azufre y yoduro de hidrógeno, lo que permite la determinación precisa del contenido de agua .

Compuestos Similares:

- Lactosa monohidratada

- Citrato de potasio monohidratado

- Oxalato de calcio monohidratado

Comparación:

- Lactosa monohidratada: Contiene agua de hidratación de red y se utiliza como estándar primario para la determinación del contenido de agua.

- Citrato de potasio monohidratado: Existe como un hidrato asociado a iones y se utiliza en aplicaciones similares al this compound.

- Oxalato de calcio monohidratado: Contiene agua de hidratación de red y se utiliza como estándar primario para la determinación del contenido de agua .

Unicidad: El this compound es único debido a su contenido estable de agua del 15.66%, lo que lo convierte en un estándar primario ideal para la titulación de Karl Fischer. Su capacidad para formar complejos estables con iones metálicos también lo distingue de otros compuestos similares .

Direcciones Futuras

Sodium tartrate dihydrate continues to be a valuable compound in various fields, particularly in analytical chemistry where it serves as a primary standard for Karl Fischer titration . Its precise water content makes it an ideal candidate for this role . Future research may explore other potential applications of this compound in different scientific and industrial contexts.

Análisis Bioquímico

Biochemical Properties

Sodium tartrate dihydrate is known to interact with various enzymes, proteins, and other biomolecules. It is used in buffers for molecular biology and cell culture applications

Cellular Effects

It is known to be used as an emulsifier and binding agent in food products

Molecular Mechanism

It is known to interact with various biomolecules

Temporal Effects in Laboratory Settings

It is known that sodium tartrate dihydrate is used in Karl Fischer titration, a common technique to assay water content

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El tartrato de sodio dihidratado se puede sintetizar neutralizando el ácido tartárico con hidróxido de sodio. La reacción se lleva a cabo típicamente en una solución acuosa, seguida de cristalización para obtener la forma dihidratada. La reacción se puede representar como: [ \text{C}4\text{H}_6\text{O}_6 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_6 + 2\text{H}_2\text{O} ]

Métodos de Producción Industrial: En entornos industriales, el this compound se produce haciendo reaccionar ácido tartárico con carbonato de sodio o bicarbonato de sodio. La reacción se realiza en agua y la solución resultante se evapora para cristalizar la forma dihidratada. Los cristales se filtran, lavan y secan para obtener el producto final {_svg_3}.

Análisis De Reacciones Químicas

Tipos de Reacciones: El tartrato de sodio dihidratado principalmente experimenta reacciones que involucran sus grupos carboxilato. Estas reacciones incluyen:

Oxidación: El tartrato de sodio se puede oxidar para producir ácido oxálico y dióxido de carbono.

Reducción: Se puede reducir para producir ácido tartárico.

Complejación: El tartrato de sodio forma complejos con iones metálicos como el cobre y el cobalto.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Complejación: Sales metálicas como sulfato de cobre o cloruro de cobalto en soluciones acuosas.

Productos Principales:

Oxidación: Ácido oxálico y dióxido de carbono.

Reducción: Ácido tartárico.

Complejación: Complejos de tartrato metálico.

Propiedades

| { "Design of the Synthesis Pathway": "Sodium tartrate dihydrate can be synthesized through the reaction between tartaric acid and sodium hydroxide. This reaction will neutralize the tartaric acid and form sodium tartrate. The dihydrate form can be obtained by crystallization from the solution.", "Starting Materials": ["Tartaric acid", "Sodium hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve tartaric acid in water to form a solution.", "Step 2: Add sodium hydroxide to the tartaric acid solution slowly while stirring.", "Step 3: Continue stirring until all the tartaric acid is neutralized and sodium tartrate is formed.", "Step 4: Heat the solution to evaporate some of the water and increase the concentration of sodium tartrate.", "Step 5: Cool the solution slowly to allow for crystal formation.", "Step 6: Filter the crystals and wash them with cold water.", "Step 7: Dry the crystals to obtain sodium tartrate dihydrate." ] } | |

| 6106-24-7 | |

Fórmula molecular |

C4H8NaO7 |

Peso molecular |

191.09 g/mol |

Nombre IUPAC |

disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate |

InChI |

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/t1-,2-;;/m1../s1 |

Clave InChI |

CPVIEGQEJUUMPA-OLXYHTOASA-N |

SMILES isomérico |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] |

SMILES canónico |

C(C(C(=O)O)O)(C(=O)O)O.O.[Na] |

| 6106-24-7 | |

Descripción física |

White solid; [Merck Index] |

Pictogramas |

Irritant |

Solubilidad |

Soluble in cold water |

Sinónimos |

(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate; [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate; Tartaric Acid Disodium Salt Dihydrate; Disodium Tartarate Dihydrate; Disodium Tartrate Dihydrate; Sodium Tartrate Dihy |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

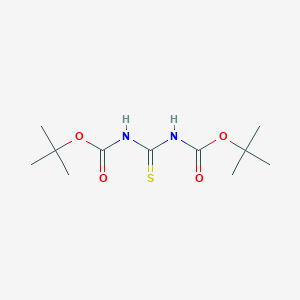

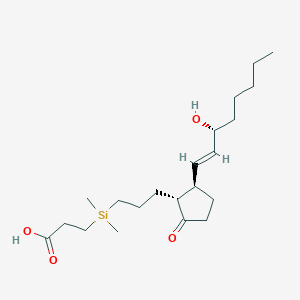

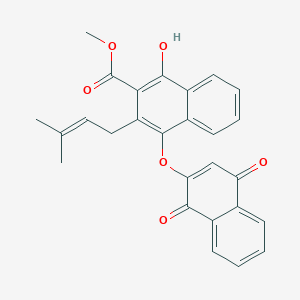

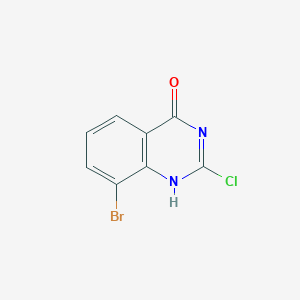

Feasible Synthetic Routes

Q1: What is Sodium Tartrate Dihydrate and what is its molecular formula?

A1: Sodium tartrate dihydrate, also known as disodium tartrate dihydrate, is a salt of tartaric acid. It exists as a white, crystalline powder and is odorless. The molecular formula of sodium tartrate dihydrate is (C4H4O6Na2 · 2H2O).

Q2: What are the main applications of sodium tartrate dihydrate in food science?

A2: Sodium tartrate dihydrate is primarily used as an emulsifying salt in processed cheese production []. It plays a crucial role in preventing fat separation and maintaining the desired texture and consistency.

Q3: How does sodium tartrate dihydrate affect the browning of processed cheese?

A3: The presence of sodium tartrate dihydrate as an emulsifying salt can influence the browning of processed cheese during storage []. Research suggests that cheese containing disodium hydrogen phosphate as the emulsifying salt exhibited more intense browning compared to those using disodium tartrate dihydrate or trisodium citrate [].

Q4: Can sodium tartrate dihydrate be used as a standard material in analytical chemistry?

A4: Yes, sodium tartrate dihydrate serves as a primary standard for Karl Fischer titration, a widely used technique for determining water content in various substances []. Additionally, certified reference materials (CRMs) of sodium tartrate dihydrate are available for calibrating Karl Fischer titrators and validating measurement methods [].

Q5: How does the concentration of sodium tartrate dihydrate impact the micellization of cationic surfactants?

A5: Studies have shown that increasing the concentration of sodium tartrate dihydrate in a solution containing cationic surfactants like CTAB or TTAB leads to an increase in the critical micelle concentration (CMC) []. This suggests that the presence of sodium tartrate dihydrate influences the self-assembly behavior of these surfactants.

Q6: What is the role of sodium tartrate dihydrate in cigarette paper?

A6: Sodium tartrate dihydrate is utilized as a combustion improver in certain types of cigarette paper []. Its presence helps to regulate the burning rate and improve the overall combustion characteristics of the paper.

Q7: Can sodium tartrate dihydrate be used to fabricate materials with specific properties?

A7: Research indicates that using sodium tartrate dihydrate in the anodic oxidation of titanium can lead to the formation of antibacterial photocatalytic titanium foil []. This highlights the potential of utilizing this compound in material science applications.

Q8: Is sodium tartrate dihydrate sensitive to radiation, and can this property be useful?

A8: Sodium tartrate dihydrate exhibits sensitivity to radiation, and studies have investigated its potential as an electron spin resonance (ESR) dosimeter [, ]. The radiation yield of sodium tartrate dihydrate is higher than other sodium tartrate compounds, making it potentially suitable for dosimetry in specific radiation dose ranges [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)